![molecular formula C17H16N2O4S B2386199 5-Benzo[1,3]dioxol-5-yl-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 511237-87-9](/img/structure/B2386199.png)
5-Benzo[1,3]dioxol-5-yl-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Benzo[1,3]dioxol-5-yl-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole” is a heterocyclic compound . It has been synthesized and evaluated for its antitumor activities against HeLa, A549, and MCF-7 cell lines .
Synthesis Analysis
This compound was prepared using chalcones . The compound produced was subjected to different spectroscopical analyses like IR, 1H-NMR, 13C-NMR, and mass spectra for characterization .Molecular Structure Analysis
The molecular structure of this compound was determined using analytical techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral studies .Chemical Reactions Analysis
The compound was subjected to cytotoxicity activity testing by MTT assay using the MCF-7 cell line . It was also subjected to cell cycle analysis by Flow cytometry .Scientific Research Applications
Anticancer Properties
The compound has shown promise in the field of oncology. Researchers have synthesized derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. For instance:
- A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were designed based on literature reports. These derivatives were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells.
Antitubulin Activity
The indole nucleus, a privileged structural motif, is found in various molecules with diverse biological activities. In the context of antitumor agents, microtubules and tubulin are key targets. Compounds that modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure have potential as anticancer agents. Researchers have explored indole-based compounds, including those derived from the 1-benzo[1,3]dioxol-5-yl-indole scaffold, for their antitubulin properties . Further optimization of these derivatives may lead to more potent analogs.
Cell Cycle Arrest and Apoptosis
Compound 3-N-2-methylquinoline 20, derived from the 1-benzo[1,3]dioxol-5-yl-indole series, induced cell cycle arrest at the S phase and triggered apoptosis in CCRF-CEM cancer cells . Understanding the mechanistic details of such effects is crucial for developing targeted therapies.
Other Potential Applications
While anticancer properties dominate the research landscape, further investigations may reveal additional applications. For instance, the compound’s interactions with other cellular components, enzymatic pathways, or receptors could lead to novel therapeutic avenues.
Mechanism of Action
The compound has shown cytotoxicity effect and also has the ability to cause arrest of cells in the cell cycle at the G2/M phase of the MCF-7 . The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .
Safety and Hazards
The compound may have irritant effects on the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling it, such as wearing protective gloves, eye protection devices, and respiratory protection devices . It should be handled in a well-ventilated area to avoid inhalation of its vapors .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-24(20,21)19-15(10-14(18-19)12-5-3-2-4-6-12)13-7-8-16-17(9-13)23-11-22-16/h2-9,15H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPVPLHDJMIMGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

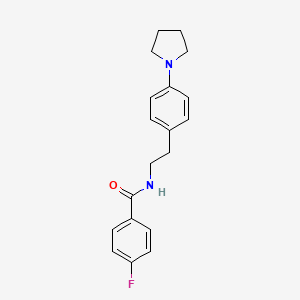

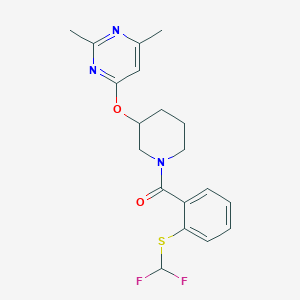
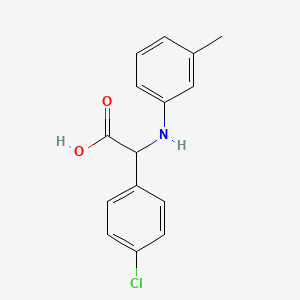
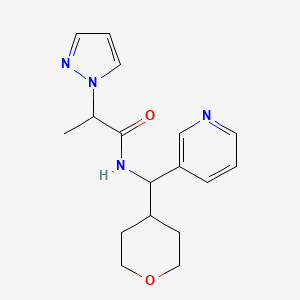
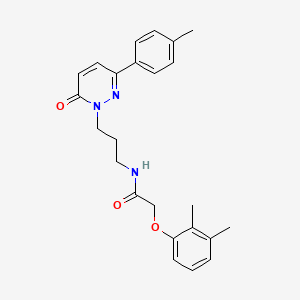
![N,N-dimethyl-2-[2-(1-quinolin-4-ylpiperidin-3-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B2386128.png)
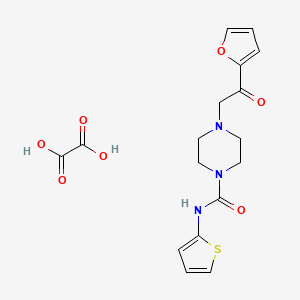
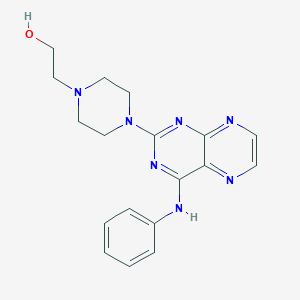
![N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2386133.png)
![1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2386135.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)
![8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2386137.png)
